Dihydro-5-mop

Description

Historical Perspectives and Discovery in Research

The scientific investigation of furocoumarins dates back centuries, driven by observations of the photosensitizing effects of certain plants. nih.gov The isolation and structural elucidation of psoralen (B192213), the parent compound of linear furocoumarins, marked a significant milestone. Research in the mid-20th century heavily focused on the photobiological activity of these compounds, particularly their ability to interact with DNA upon activation by ultraviolet A (UVA) radiation. nih.govedgccjournal.org

The discovery of naturally occurring methoxy (B1213986) derivatives, such as 5-methoxypsoralen (5-MOP, Bergapten) and 8-methoxypsoralen (8-MOP, Xanthotoxin), further propelled research. researchgate.net These compounds became central to the development of PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo. sigmaaldrich.comnih.govrxlist.com The historical focus was primarily on the photoreactive properties of the unsaturated furan (B31954) and pyrone rings of these molecules.

Evolution of Research Interest in Dihydro-5-mop and Related Furocoumarin Derivatives

Over time, research interest has evolved from studying naturally occurring furocoumarins to synthesizing and evaluating their derivatives to modulate their biological activity. A key area of this evolution has been the modification of the core furocoumarin structure, including the saturation of double bonds, leading to dihydrogenated derivatives.

The rationale for developing dihydrogenated furocoumarins, such as dihydropsoralens and dihydroangelicins, stems from a desire to alter the molecule's photochemical and biological properties. lehigh.edu Since the photosensitizing effects and DNA cross-linking ability of psoralens are attributed to the double bonds in the furan and pyrone rings, researchers have hypothesized that selective hydrogenation could reduce or eliminate these effects. lehigh.edu This could potentially lead to compounds with different therapeutic applications or reduced side effects associated with PUVA therapy. lehigh.edu

Research has led to the development of novel synthetic routes for various dihydropsoralen derivatives. For instance, methods have been established for synthesizing compounds like 5'-halomethyl-4,8-dimethyl-4',5'-dihydropsoralens and 4'-halomethyl-4,8-dimethyl-4',5'-dihydropsoralens. lehigh.edu These synthetic efforts allow for systematic investigation into how structural modifications impact biological activity.

Scope and Significance of Current Academic Investigations on this compound

Current academic investigations into dihydrogenated furocoumarin derivatives are focused on exploring their potential as a distinct class of bioactive molecules, separate from their photoreactive parent compounds. The primary significance of this research lies in understanding how the saturation of the furan ring's double bond alters the interaction with biological targets.

One major focus is the development of psoralen derivatives that are incapable of forming DNA cross-links. lehigh.edu By saturating the furan ring, the resulting dihydropsoralens lose this capacity. Research is actively exploring whether these non-cross-linking derivatives retain other biological activities, potentially mediated through different mechanisms, such as interaction with cell surface receptors. lehigh.edu Studies on specific dihydropsoralen derivatives have shown biological activity in keratinocyte cell lines, suggesting that a biological event may be occurring at the cell surface. lehigh.edu

The scope of this research is to create a structure-activity relationship profile for this class of compounds. By synthesizing and testing various derivatives with different substitutions, researchers aim to identify compounds with novel therapeutic potential, possibly as anti-inflammatory or anti-proliferative agents, without the phototoxicity of their parent furocoumarins. nih.govfrontiersin.orgnih.gov

Detailed Research Findings on Dihydrofurocoumarin Derivatives

The following table summarizes key findings from academic research on dihydrogenated furocoumarin derivatives.

| Derivative Class | Research Focus | Key Findings |

| Dihydropsoralens | Development of non-DNA cross-linking agents. | Lacks the reactive double bond in the furan ring, thus incapable of forming DNA cross-links. lehigh.edu |

| Halogenated Dihydropsoralens | Bioactivity in skin cell lines. | Showed biological activity with IC50 values in the 0.5–10 µM range in PAM 212 keratinocyte cell lines. lehigh.edu |

| Quaternary Pyridinium Dihydropsoralens | Cell surface interactions. | Designed to be more water-soluble to minimize cell membrane penetration. High biological activity (IC50 from 1–300 µM) suggests a mechanism at the cell surface. lehigh.edu |

| Dihydroangelicins | Structure-activity relationship studies. | Generally showed a greater reduction in biological activity compared to corresponding dihydropsoralen derivatives. lehigh.edu |

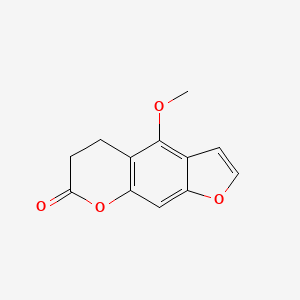

Structure

2D Structure

3D Structure

Properties

CAS No. |

29050-61-1 |

|---|---|

Molecular Formula |

C12H10O4 |

Molecular Weight |

218.20 g/mol |

IUPAC Name |

4-methoxy-5,6-dihydrofuro[3,2-g]chromen-7-one |

InChI |

InChI=1S/C12H10O4/c1-14-12-7-2-3-11(13)16-10(7)6-9-8(12)4-5-15-9/h4-6H,2-3H2,1H3 |

InChI Key |

LILDZPWSRRMDTQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=COC2=CC3=C1CCC(=O)O3 |

Origin of Product |

United States |

Advanced Synthetic Strategies for Dihydro 5 Mop and Its Analogues

Stereoselective and Regioselective Synthetic Routes for Dihydro-5-mop

Achieving stereochemical and regiochemical control is a significant challenge in the synthesis of this compound. The molecule contains chiral centers and a specific arrangement of substituents, necessitating precise synthetic methodologies.

Methodologies for Stereoisomer Control

The control of stereoisomers in the synthesis of dihydrofurocoumarins is critical as different stereoisomers can exhibit distinct biological activities. While specific methods for the asymmetric synthesis of this compound are not extensively documented in publicly available literature, general principles of stereoselective synthesis can be applied.

One approach involves the use of chiral starting materials. For instance, the synthesis can commence from a chiral precursor that already contains the desired stereochemistry, which is then carried through the synthetic sequence. Another strategy is the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a reaction and are subsequently removed.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. Chiral organocatalysts, such as proline and its derivatives, can be employed to catalyze key bond-forming reactions in an enantioselective manner, thereby establishing the desired stereocenters in the dihydrofuran ring of the coumarin (B35378) scaffold.

Furthermore, enzymatic reactions offer a high degree of stereoselectivity. Enzymes such as ketoreductases can be used for the stereoselective reduction of a carbonyl group, a key step in the formation of a chiral center. While not specifically reported for this compound, this approach has been successfully applied to the synthesis of other chiral heterocyclic compounds.

Directed Hydrogenation Techniques and Selectivity

Directed hydrogenation is a powerful technique to achieve both regioselectivity and stereoselectivity in the reduction of double bonds. This method relies on the presence of a directing group within the substrate that coordinates to a homogeneous hydrogenation catalyst, guiding the delivery of hydrogen to a specific face of the double bond.

For the synthesis of this compound, the selective hydrogenation of the furan (B31954) ring double bond in 5-methoxypsoralen (5-MOP) is the key transformation. The carbonyl group and the methoxy (B1213986) group on the psoralen (B192213) scaffold can potentially act as directing groups. Catalysts such as Crabtree's catalyst ([Ir(cod)(PCy3)(py)]PF6) are well-known for their ability to perform directed hydrogenations. The iridium center of the catalyst can coordinate to a Lewis basic functional group, such as the ether oxygen or the pyrone carbonyl oxygen of 5-MOP, leading to the delivery of hydrogen to the proximal double bond of the furan ring.

The selectivity of the hydrogenation can be influenced by several factors, including the choice of catalyst, solvent, and reaction conditions. For instance, the use of a cationic iridium catalyst with a non-coordinating counterion can enhance the directing effect of a functional group. The substrate's conformation also plays a crucial role in determining the stereochemical outcome of the hydrogenation.

Synthesis of Furocoumarin and Dihydrofurocoumarin Scaffolds

The construction of the fundamental furocoumarin and dihydrofurocoumarin ring systems is a prerequisite for the synthesis of this compound and its analogues. Various synthetic methodologies have been developed for this purpose.

Chemical Transformations Leading to Dihydrogenated Analogues

Dihydrofurocoumarins can be synthesized through several chemical transformations. One common approach involves the intramolecular cyclization of a suitably functionalized coumarin precursor. For example, a 7-hydroxycoumarin can be alkylated with an appropriate reagent to introduce a side chain that can subsequently undergo cyclization to form the dihydrofuran ring.

Another strategy is the partial reduction of a pre-formed furocoumarin. Catalytic hydrogenation of the furan ring double bond of a psoralen derivative using heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) can yield the corresponding dihydrofurocoumarin. The regioselectivity of this reduction can sometimes be challenging, as the pyrone ring double bond can also be susceptible to hydrogenation.

Transformations of dihydrofurocoumarinones are also a viable route to dihydrogenated analogues. These intermediates can undergo various reactions, such as reduction of the ketone functionality followed by dehydration, to afford the desired dihydrofurocoumarin scaffold.

Seven new 3,4-dihydro-furanocoumarin derivatives have been isolated from Angelica dahurica. Their structures suggest a biosynthetic pathway involving the reduction of the double bond between C-3 and C-4, followed by the oxidation of C-4 to a hydroxyl group. nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like furocoumarins and dihydrofurocoumarins in a single step from three or more starting materials.

One notable example is the imidazole-catalyzed green multicomponent approach for the synthesis of functionalized trans-2,3-dihydrofuro[3,2-c]coumarins. This reaction utilizes 4-hydroxycoumarin, an aldehyde, and a 2-bromoacetophenone (B140003) derivative in water as a solvent, providing a sustainable and efficient method for constructing the dihydrofurocoumarin scaffold.

Another MCR strategy for the synthesis of furocoumarin derivatives involves the reaction of 4-hydroxycoumarin, an aldehyde, and an isocyanide. This reaction proceeds through a formal [4+1] cycloaddition to construct the furan ring fused to the coumarin core.

These MCR approaches are highly valuable as they allow for the rapid generation of a library of furocoumarin and dihydrofurocoumarin derivatives by simply varying the starting components, which is beneficial for structure-activity relationship studies.

Preparation of this compound Derivatives and Precursors

The synthesis of derivatives and precursors of this compound is essential for exploring its chemical space and for developing optimized synthetic routes.

The synthesis of psoralen derivatives often starts from simple coumarin precursors. For instance, the Pechmann reaction, which involves the condensation of a phenol (B47542) with a β-ketoester, is a classic method for constructing the coumarin core. For 5-MOP, a precursor such as 2,4-dihydroxy-6-methoxybenzaldehyde (B11814494) could be a suitable starting material.

Once the coumarin scaffold is in place, the furan ring can be constructed through various methods. One common strategy is the Perkin-Oglialoro reaction, which involves the reaction of a hydroxycoumarin with maleic anhydride (B1165640) in the presence of a base.

The synthesis of substituted psoralens can be achieved by using appropriately substituted starting materials or by functionalizing the psoralen core. For example, halogenation of the psoralen ring can provide a handle for further functionalization through cross-coupling reactions. The introduction of various substituents at different positions of the this compound scaffold allows for the fine-tuning of its properties.

Dihydrofurocoumarinones serve as useful intermediates for the preparation of substituted and condensed furocoumarins. For example, 4-methyldihydrofuro[2,3-h]coumarin-9-one can undergo halogenation, and the resulting 8-halo derivative is reactive towards nucleophilic substitution, allowing for the introduction of various functional groups at this position. semanticscholar.org

Strategies for Functional Group Introduction and Modification

The introduction and modification of functional groups on the dihydrofurocoumarin skeleton are pivotal for creating diverse analogues. A key class of intermediates in the synthesis of related angular furocoumarins (angelicins) are dihydrofurocoumarinones. These intermediates are highly versatile and allow for substitution at various positions through reactions such as coupling with arenediazonium salts and the Vilsmeier-Haack reaction. nih.govarkat-usa.org

Transformations involving dihydrofurocoumarinone intermediates provide a viable pathway to functionalized derivatives. nih.gov For instance, coupling reactions of these intermediates with arenediazonium salts can introduce substituted arylazo groups onto the coumarin core. arkat-usa.org Depending on the reaction conditions (solvent and pH), substitution can be directed to different positions on the aromatic ring. nih.gov This approach offers a route to amino derivatives after the subsequent reduction of the azo-coupled product. nih.gov

Another significant strategy is the Fries rearrangement of acyloxycoumarins, which serves as a key step in preparing acylhydroxycoumarins, valuable precursors for building the furan or dihydrofuran ring. nih.govresearchgate.net This rearrangement can be applied to introduce acyl groups, which can then be elaborated into the desired heterocyclic system.

Synthesis of Methylated and Substituted this compound Analogues

The synthesis of substituted dihydrofurocoumarin analogues often relies on versatile intermediates that can undergo various chemical transformations. Dihydrofurocoumarin-9-ones, for example, serve as useful precursors for creating substituted angelicin (B190584) analogues, and similar principles can be conceptualized for the linear psoralen framework of this compound. arkat-usa.org

One notable method for introducing a substituent is the Vilsmeier-Haack reaction, which can be used to synthesize formyl-derivatives of dihydrofurocoumarins. arkat-usa.org Another powerful technique is the azocoupling reaction. When dihydrofuro[2,3-h]coumarin-9-ones react with aryldiazonium salts in the presence of a strong base like sodium hydroxide, substitution occurs regioselectively to yield arylazo derivatives. arkat-usa.org The basic conditions facilitate the opening of the lactone ring, activating a specific position for electrophilic attack. arkat-usa.org These strategies highlight pathways to introduce carbon-based and nitrogen-based functional groups, paving the way for a wide array of substituted analogues.

| Reaction Type | Intermediate | Reagents | Product | Ref |

| Vilsmeier-Haack | Dihydrofurocoumarinone | POCl₃, DMF | Formyl-dihydrofurocoumarinone | arkat-usa.org |

| Azocoupling | Dihydrofuro[2,3-h]coumarin-9-one | ArN₂BF₄, NaOH | 6-(Arylazo)dihydrofuro[2,3-h]coumarin-9-one | arkat-usa.org |

Green Chemistry Approaches in this compound Synthesis

While specific green chemistry protocols for this compound synthesis are not extensively documented, general sustainable approaches for the synthesis of the broader coumarin and furocoumarin classes are well-established and directly applicable. scispace.comeurekalert.org These methods aim to reduce waste, avoid hazardous substances, and improve energy efficiency. eurekalert.orgeurekaselect.com Key strategies include the use of eco-friendly catalytic systems, selection of greener solvents, and development of waste-minimizing protocols like one-pot multicomponent reactions. scispace.comnih.gov

Eco-friendly Catalytic Systems

The development of green catalytic systems is central to the sustainable synthesis of furocoumarins. For the synthesis of related dihydrofuro[3,2-c]coumarins, an imidazole-catalyzed multicomponent reaction has been demonstrated to be highly effective. nih.gov This approach avoids heavy metals, which are often used as catalysts in traditional furocoumarin synthesis and can lead to environmental pollution. mdpi.com

Other green catalytic approaches for coumarin synthesis include the use of mild acid catalysts like methanesulfonic acid in mechanochemical syntheses, which proceed under solvent-free conditions. rsc.org Furthermore, biocatalysts such as chitosan-based hydrogels are emerging as renewable and biodegradable options for organic catalysis, offering an environmentally friendly alternative for synthesizing heterocyclic compounds. mdpi.com

Solvent Selection and Waste Minimization in Synthetic Protocols

Solvent choice and waste reduction are fundamental principles of green chemistry. scispace.com For the synthesis of coumarin and furocoumarin scaffolds, significant progress has been made in replacing hazardous organic solvents. Water has been successfully used as a green solvent in the imidazole-catalyzed synthesis of dihydrofuro[3,2-c]coumarins, offering an eco-friendly and safe medium. nih.gov

| Green Chemistry Principle | Application in (Dihydro)furocoumarin Synthesis | Examples | Ref |

| Eco-friendly Catalysis | Use of non-toxic, recyclable catalysts | Imidazole, Methanesulfonic acid, Chitosan-based biocatalysts | nih.govrsc.orgmdpi.com |

| Green Solvents | Replacement of hazardous organic solvents | Water | nih.gov |

| Solvent-Free Reactions | Performing reactions without a solvent medium | Mechanochemical synthesis (ball milling) | scispace.comrsc.org |

| Process Intensification | Combining multiple steps to reduce waste | One-pot multicomponent reactions | scispace.comnih.gov |

| Energy Efficiency | Use of alternative energy sources | Microwave irradiation, Ultrasonic irradiation | scispace.comnih.gov |

Comprehensive Structural Elucidation Methodologies

Advanced Spectroscopic Techniques for Structural Characterization

Modern spectroscopic methods offer a powerful toolkit for chemists to probe the intricate details of molecular structure. For a molecule like γ-valerolactone, these techniques provide a complete picture, from the basic carbon-hydrogen framework to the subtle through-space interactions that define its conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR spectra are the foundation of structural elucidation. The ¹H NMR spectrum of γ-valerolactone provides crucial information about the number of different types of protons, their chemical environment, and their proximity to neighboring protons. Similarly, the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their nature (e.g., methyl, methylene, methine, carbonyl).

The ¹H NMR spectrum of γ-valerolactone in deuterated chloroform (CDCl₃) typically displays distinct signals for the protons at the C3, C4, and C5 positions, as well as the methyl group attached to C5. The chemical shift (δ) of each proton is influenced by the shielding and deshielding effects of adjacent atoms, particularly the electronegative oxygen atoms of the lactone ring. The integration of these signals confirms the number of protons in each unique environment, and the splitting patterns (multiplicity), governed by J-coupling, reveal the number of neighboring protons. nih.gov

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each of the five carbon atoms in the γ-valerolactone molecule. The carbonyl carbon (C2) is characteristically found at a low field (downfield) due to the strong deshielding effect of the double-bonded oxygen. The other carbon atoms resonate at higher fields (upfield) in the aliphatic region of the spectrum.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for γ-Valerolactone in CDCl₃

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| 2 | - | - | ~177 |

| 3 | ~2.40 - 2.60 | m | ~29 |

| 4 | ~1.80 - 1.95 / ~2.35 - 2.45 | m | ~29 |

| 5 | ~4.65 | m | ~77 |

| CH₃ at C5 | ~1.42 | d | ~21 |

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Multiplicity is denoted as d (doublet) and m (multiplet).

While 1D NMR provides a foundational understanding, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and piecing together the complete molecular puzzle. These experiments correlate signals from different nuclei, revealing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): The H-H COSY spectrum is used to identify protons that are coupled to each other, typically those on adjacent carbon atoms. researchgate.netyoutube.comyoutube.comlibretexts.org In γ-valerolactone, a COSY experiment would show a correlation between the proton at C5 and the protons at C4, and between the protons at C4 and C3, thus confirming the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. youtube.comcolumbia.edu For γ-valerolactone, the HSQC spectrum would show cross-peaks connecting the ¹H signal of the C5 methine to the ¹³C signal of C5, the ¹H signals of the C4 methylene protons to the ¹³C signal of C4, and so on. This allows for the definitive assignment of each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range couplings between protons and carbons, typically over two to three bonds. youtube.comcolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. In γ-valerolactone, HMBC correlations would be observed between the methyl protons and C5, as well as the carbonyl carbon C2. Protons at C3 would show correlations to C2 and C5, further confirming the cyclic structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org This is a powerful tool for determining the stereochemistry and conformation of a molecule. For a chiral molecule like γ-valerolactone, NOESY can help to establish the relative orientation of substituents on the ring.

Table 2: Expected 2D NMR Correlations for γ-Valerolactone

| Experiment | Correlated Nuclei | Expected Key Correlations | Information Gained |

| COSY | ¹H - ¹H | H5 ↔ H4, H4 ↔ H3 | Connectivity of the proton spin systems |

| HSQC | ¹H - ¹³C (¹J) | H5 ↔ C5, H4 ↔ C4, H3 ↔ C3, H-CH₃ ↔ C-CH₃ | Direct C-H bond correlations |

| HMBC | ¹H - ¹³C (²⁻³J) | H-CH₃ ↔ C5, C4; H3 ↔ C2, C5; H5 ↔ C3, C2 | Long-range C-H connectivity, confirming the ring structure and placement of the carbonyl and methyl groups |

| NOESY | ¹H - ¹H (through space) | H5 ↔ H-CH₃, H5 ↔ H4 (cis) | Spatial proximity of protons, aiding in stereochemical and conformational analysis |

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. scispace.com

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. scispace.comresearchgate.net For γ-valerolactone, with a molecular formula of C₅H₈O₂, the expected exact mass can be calculated. HRMS analysis would confirm this exact mass, distinguishing it from other compounds that might have the same nominal mass but a different elemental composition.

Table 3: HRMS Data for γ-Valerolactone

| Parameter | Value |

| Molecular Formula | C₅H₈O₂ |

| Exact Mass (Monoisotopic) | 100.05243 u |

| Common Adducts ([M+H]⁺, [M+Na]⁺) | 101.06024 u, 123.04222 u |

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. nih.govresearchgate.netresearchgate.netunt.eduyoutube.com The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound and to distinguish it from isomers.

The fragmentation of protonated γ-valerolactone ([M+H]⁺) in an MS/MS experiment typically involves the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO). researchgate.netresearchgate.net The analysis of these fragmentation pathways provides further evidence for the lactone ring structure and the position of the methyl group.

Table 4: Common Fragmentation Pathways of Protonated γ-Valerolactone in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structural Assignment of Loss |

| 101 | 83 | H₂O (18) | Loss of water from the protonated lactone |

| 101 | 73 | CO (28) | Loss of carbon monoxide from the ring |

| 101 | 56 | CO + H₂O (46) | Sequential or concerted loss of water and carbon monoxide |

| 85 (from GC-MS) | 56 | C₂H₅ (29) | Loss of an ethyl radical from the molecular ion in electron ionization |

Note: Fragmentation patterns can vary depending on the ionization method (e.g., ESI vs. EI) and collision energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. For a dihydro-5-substituted-2(3H)-furanone, the most prominent feature in the IR spectrum is the lactone functional group, which is a cyclic ester.

The key vibrational modes and their expected absorption ranges are:

Carbonyl (C=O) Stretching: The lactone carbonyl group gives rise to a very strong and sharp absorption band. In a five-membered saturated ring (γ-lactone), this stretch typically appears at a higher frequency compared to open-chain esters due to ring strain. The expected range is approximately 1760-1800 cm⁻¹.

C-O-C Stretching: The ester C-O single bonds also produce characteristic stretching vibrations. These typically appear as two distinct bands in the fingerprint region (1300-1000 cm⁻¹), corresponding to the asymmetric and symmetric stretching modes.

C-H Stretching: The aliphatic C-H bonds of the furanone ring and any alkyl substituents will show stretching vibrations in the 2850-3000 cm⁻¹ region.

FTIR spectroscopy is a well-established analytical technique used to characterize the molecular structure of organic materials, enabling the rapid identification of functional groups based on characteristic absorption bands. mdpi.com

Table 1: Characteristic IR Absorption Bands for a Dihydro-5-substituted-2(3H)-furanone

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Lactone (C=O) | Stretching | 1760 - 1800 | Strong, Sharp |

| Ester (C-O) | Asymmetric Stretch | 1150 - 1250 | Strong |

| Aliphatic (C-H) | Stretching | 2850 - 3000 | Medium to Strong |

| Aliphatic (CH₂) | Bending (Scissoring) | ~1465 | Medium |

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about electronic transitions and the presence of chromophores (parts of a molecule that absorb light). youtube.com A saturated lactone ring, such as that in a dihydro-5-substituted-2(3H)-furanone, lacks conjugated π-systems. Consequently, it does not absorb light in the visible range (400-800 nm) and is colorless.

The primary electronic transition possible is the n→π* transition of the carbonyl group's non-bonding electrons (n) to the antibonding π* orbital. For saturated esters and lactones, this transition is weak (low molar absorptivity, ε) and occurs in the far UV region, typically below 220 nm. youtube.com Therefore, while UV-Vis spectroscopy can confirm the absence of significant conjugation, it is of limited use for detailed structural analysis of this particular compound class.

Table 2: UV-Visible Absorption Properties for a Dihydro-5-substituted-2(3H)-furanone

| Electronic Transition | Chromophore | Approximate λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| n→π | C=O (Lactone) | ~215 - 220 | Low |

| π→π | C=O (Lactone) | <200 | Moderate |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the precise positions of atoms in the crystal lattice, yielding information on bond lengths, bond angles, and torsional angles. units.it

For a chiral molecule like a dihydro-5-substituted-2(3H)-furanone, X-ray crystallography is unparalleled in its ability to:

Determine Absolute Stereochemistry: If the compound is enantiomerically pure and crystallizes, anomalous dispersion techniques can be used to unambiguously determine the absolute configuration (R or S) at the chiral center(s), such as the C5 position. nih.gov

Elucidate Conformation: The analysis reveals the exact conformation of the molecule in the solid state, including the puckering of the five-membered furanone ring. Dihydrofuranone rings typically adopt an "envelope" or "twist" conformation to minimize steric strain.

Analyze Intermolecular Interactions: The crystal structure provides insight into how molecules are arranged in the solid state, revealing intermolecular forces such as hydrogen bonds or van der Waals interactions that dictate the crystal packing.

For example, a study on a related dihydrofuran-2-one derivative, C₁₃H₁₄O₅, reported a monoclinic crystal system and revealed that the furanone ring was essentially planar. nih.gov This level of detail is unique to X-ray diffraction analysis.

Table 3: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal unit |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise 3D position of each atom |

| Bond Lengths & Angles | Geometric details of the molecular structure |

| Absolute Configuration | Unambiguous R/S designation at chiral centers |

| Molecular Conformation | Ring puckering and substituent orientation |

Chromatographic Separations for Isomer and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for assessing the purity of a synthesized compound and for separating isomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a liquid mixture. It is particularly useful for analyzing compounds that are non-volatile or thermally unstable.

For a dihydro-5-substituted-2(3H)-furanone, a typical HPLC method would involve:

Mode: Reversed-phase HPLC is the most common mode for compounds of moderate to low polarity.

Stationary Phase: A C18 (octadecylsilane) bonded silica (B1680970) column is a standard choice, providing a non-polar surface for interaction.

Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is used. An isocratic elution (constant solvent composition) or a gradient elution (changing solvent composition) can be employed to achieve optimal separation. nih.gov

Detection: Since the compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 210-220 nm) would be necessary. Alternatively, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be coupled with the HPLC (LC-MS) for more sensitive and specific detection. nih.gov

HPLC is highly effective for determining the purity of the compound and can often separate diastereomers if multiple chiral centers are present. The separation of enantiomers requires a specialized chiral stationary phase (CSP).

Table 4: Typical HPLC Parameters for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 215 nm or Mass Spectrometry (MS) |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. Dihydrofuranone derivatives are typically volatile enough for GC analysis. The combination of GC with a Mass Spectrometer (GC-MS) is a particularly potent tool for both separation and structural identification. nih.gov

Key considerations for the GC analysis of a dihydro-5-substituted-2(3H)-furanone include:

Column Stationary Phase: The choice of the stationary phase is critical. A non-polar phase (e.g., based on polydimethylsiloxane) would separate compounds primarily by boiling point. A more polar phase (e.g., containing polyethylene glycol or cyanopropyl groups) would provide separation based on differences in polarity, which is crucial for resolving isomers.

Temperature Program: A temperature gradient is typically used, starting at a lower temperature to separate highly volatile components and ramping up to elute less volatile compounds.

Injector and Detector Temperature: These must be high enough to ensure rapid vaporization of the sample and prevent condensation, but not so high as to cause thermal degradation.

Detector: A Flame Ionization Detector (FID) provides excellent quantitative data, while a Mass Spectrometer (MS) provides mass-to-charge ratio information, allowing for the determination of the molecular weight and fragmentation patterns that aid in structural confirmation. nih.gov

Table 5: Key Considerations for GC Method Development

| Parameter | Consideration |

|---|---|

| Volatility/Thermal Stability | Compound must be volatile and stable at analysis temperatures. |

| Stationary Phase Polarity | Select based on the polarity of the analyte and potential isomers. |

| Carrier Gas | Inert gas (e.g., Helium, Hydrogen, Nitrogen) is required. |

| Temperature Program | Optimize for resolution and analysis time. |

| Detection Method | FID for quantification, MS for identification and structure. |

Molecular Interactions and Biochemical Mechanisms

DNA Photobinding and Adduct Formation Mechanisms

The interaction of furocoumarin derivatives, such as Dihydro-5-mop, with DNA upon photoactivation is a well-documented phenomenon. This process involves the formation of covalent bonds with the nucleic acid bases, leading to the formation of photoadducts.

Covalent Photoaddition to Nucleic Acids

Psoralens, a class of compounds to which this compound is related, are known to intercalate into the DNA double helix. psu.edu Upon irradiation with long-wavelength ultraviolet (UVA) light, they can form cycloaddition products with pyrimidine (B1678525) bases, particularly thymine (B56734). psu.eduuni-ulm.demdpi.com This reaction can occur at either the 3,4 (pyrone) or 4',5' (furan) double bond of the psoralen (B192213) molecule. psu.edu The initial reaction typically forms a monoadduct, where the psoralen is covalently linked to a single pyrimidine base. uni-ulm.dekoreascience.kr In some cases, a second photoreaction can occur, leading to the formation of an interstrand cross-link, where the psoralen molecule bridges two separate strands of the DNA. uni-ulm.de The formation of these covalent adducts is a critical step that can lead to various biological effects. acs.orgacs.org

The process begins with the non-covalent intercalation of the furocoumarin molecule between the base pairs of the DNA double helix. koreascience.kr Subsequent photo-excitation of the intercalated molecule leads to the formation of covalent photoadducts with the pyrimidine bases of DNA. koreascience.kr Studies on related compounds have shown that the extent of this covalent photoaddition often correlates with the observed photobiological activity. acs.orgacs.org

Role of Nucleic Acid Structures in Photoreactions

The efficiency and nature of the photoreaction between furocoumarins and nucleic acids are influenced by the structure of the nucleic acid itself. Research has been conducted using various nucleic acid structures, including double-helix DNA, bacterial DNA, and synthetic polydeoxyribonucleotides, to understand these interactions. acs.orgresearchgate.net For some psoralen derivatives, the A-T base pair is the preferred site for photobinding. acs.org The specific sequence of the DNA and the ionic strength of the environment can also affect the binding affinity and subsequent photoreaction. mdpi.com

The geometry of the furocoumarin molecule also plays a crucial role. For instance, angular furocoumarins have been observed to bind to both thymine and cytosine with similar efficiency, a characteristic that differs from linear psoralens like 8-MOP and 5-MOP. acs.orgresearchgate.net The formation of the initial intercalated complex is a key determinant for the subsequent covalent photobinding to the macromolecule. koreascience.kr

Enzymatic Interaction and Inhibition Mechanisms

Recent studies have highlighted the potential of dihydrofurocoumarin derivatives to act as inhibitors of cysteine proteases, a class of enzymes implicated in various physiological and pathological processes. tandfonline.com

Studies on Cysteine Proteases (e.g., Cathepsins B, H, L) Inhibition

A series of novel trans-2,3-dihydrofuro[3,2-c]coumarins have been synthesized and evaluated for their inhibitory activity against the cysteine proteases cathepsin B, H, and L. tandfonline.com These enzymes are often targets for therapeutic intervention due to their roles in various diseases. The synthesized dihydrofurocoumarin derivatives were found to be potent inhibitors of this class of enzymes. tandfonline.com The selectivity of these compounds against different cathepsins was demonstrated through enzyme inhibition data. tandfonline.com

Enzyme Kinetics Investigations

Enzyme kinetics studies are crucial for understanding the mechanism of inhibition. For the newly synthesized trans-2,3-dihydrofuro[3,2-c]coumarins, kinetic investigations were conducted to determine their inhibitory potential. tandfonline.com The inhibitory action of these compounds on cathepsins B, H, and L was studied, and the type of inhibition and the inhibition constants (Ki values) were evaluated. tandfonline.com This involved assessing the enzymatic activity at various substrate concentrations in the presence and absence of a fixed concentration of the inhibitor. tandfonline.com Such studies provide quantitative measures of the inhibitor's potency and can help elucidate the mechanism by which it interacts with the enzyme.

Molecular Basis of Enzyme-Inhibitor Interactions

To understand the molecular basis of the observed enzyme inhibition, molecular modeling and docking studies are often employed. tandfonline.com For the trans-2,3-dihydrofuro[3,2-c]coumarin derivatives, docking studies were used to demonstrate the possible protein-drug interactions responsible for their inhibitory potential. tandfonline.com These computational approaches, combined with structure-activity relationship (SAR) analysis, help in discussing the inhibition patterns and designing more potent and selective inhibitors. tandfonline.com The interaction is often characterized by the binding of the inhibitor to the active site of the enzyme, thereby preventing the substrate from binding and being processed. scbt.com

Based on a thorough review of scientific literature, there is no available information regarding the chemical compound “this compound” and its specific molecular interactions as outlined in the provided structure. Searches for this compound, as well as its likely parent compound "dihydro-5-methoxypsoralen," did not yield any results concerning its interaction with Myeloperoxidase (MPO), Acetylcholinesterase, Molybdenum-Containing Enzyme Families, or μ Opioid (MOP) Receptors.

The parent compound, 5-methoxypsoralen (5-MOP), is a known furanocoumarin with documented biological activities, including the stimulation of tyrosinase. nih.govnih.gov Some related furanocoumarin compounds have also been investigated for their effects on acetylcholinesterase. researchgate.netnih.gov However, no data exists for a dihydro- derivative in these contexts, nor is there any evidence in the public domain of 5-MOP or its derivatives interacting with the other specified biological targets.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested outline and content inclusions. Fulfilling the request would require fabricating data, which would violate the core principles of providing factual and verifiable information.

Table of Compounds Mentioned

Interaction with μ Opioid (MOP) Receptors

Mechanisms of Quorum Sensing Modulation

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that relies on the production and detection of signaling molecules called autoinducers. psu.edunih.gov This system allows bacteria to coordinate collective behaviors, including biofilm formation and virulence factor expression, once a certain population density is reached. nih.govmahidol.ac.th The modulation of QS presents a promising strategy for controlling bacterial pathogenicity. nih.govmahidol.ac.th

In many Gram-negative bacteria, N-acyl-L-homoserine lactones (AHLs) are key autoinducers that regulate gene expression through LuxR-type receptors. mdpi.comacs.org The QS system often involves a complex regulatory network. For example, in Vibrio cholerae, two signaling systems, QS and cyclic di-GMP, reciprocally control biofilm formation. psu.edu The master QS regulator, HapR, represses biofilm formation by reducing cellular levels of c-di-GMP and directly repressing the expression of the biofilm activator, vpsT. psu.edu

Phytochemicals and synthetic molecules can interfere with QS through various mechanisms. mahidol.ac.th These include inhibiting the synthesis of autoinducers, degrading the signaling molecules, or blocking the signal receptor. mahidol.ac.th For instance, silyl-lipid derivatives of AHLs have been developed that exhibit nanomolar agonistic or submicromolar antagonistic activities in the LasR receptor of Pseudomonas aeruginosa. acs.org These findings highlight the potential for small molecules to modulate QS and thereby control bacterial virulence. acs.org

Investigation of Metabolic Pathways and Biochemical Transformations (excluding direct physiological effects)

Understanding the metabolic fate of this compound is essential for a comprehensive understanding of its biochemical profile. This involves identifying its metabolites, the enzymatic pathways responsible for its transformation, and the intermediate products formed in biological systems.

The metabolism of xenobiotics often proceeds through Phase I (oxidation, hydrolysis) and Phase II (conjugation) reactions. nih.gov In the context of compounds similar to this compound, metabolic studies have identified a range of transformation products. For example, the metabolism of MMB022, a structurally related compound, in human liver microsomes (HLM) resulted in 16 Phase I metabolites. diva-portal.org The primary biotransformations observed were dehydrogenation, dihydrodiol formation, ester hydrolysis, and hydroxylation. diva-portal.org The two most abundant metabolites were formed through ester hydrolysis and dihydrodiol formation. diva-portal.org

Similarly, studies on other natural products have revealed a variety of metabolites. For instance, the fungus Inonotus hispidus produces a diverse array of compounds, including polyphenols and triterpenoids, which can undergo further metabolic changes. mdpi.com Research on Tithonia diversifolia (Tree marigold) using GC-MS analysis identified 30 different metabolite compounds, including furanoids like 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl. magnascientiapub.com The biotransformation of 5-hydroxymethylfurfural (B1680220) (5-HMF) by the fungus Ganoderma sessile leads to the production of 2,5-dihydroxymethylfuran (DHMF). researchgate.net

The biotransformation of compounds is primarily carried out by a suite of enzymes, with the cytochrome P450 (CYP) superfamily playing a central role in Phase I metabolism. nih.govopen.ac.uk CYP enzymes catalyze a variety of oxidative reactions, including N-, O-, and S-dealkylation, as well as aromatic and aliphatic hydroxylation. nih.gov The mercapturic acid pathway is a major route for the detoxification of electrophilic compounds, involving sequential enzymatic reactions by glutathione (B108866) transferases, γ-glutamyltransferases, dipeptidases, and cysteine S-conjugate N-acetyltransferase. tandfonline.com

In the metabolism of MMB022, while the intermediate epoxide metabolites were not directly detected, further experiments suggested that dihydrodiol formation likely proceeds via epoxide intermediates. diva-portal.org The conversion of 5-HMF to DHMF is facilitated by crude enzymes from the fungus Ganoderma sessile. researchgate.net The enzymes involved in the metabolism of opioids, such as morphine, include uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes, particularly UGT2B7, which is responsible for glucuronidation. nih.gov

The development of in vitro biotransformation (ivBT) systems, which utilize purified enzymes or cell-free extracts, offers a powerful tool for studying and engineering metabolic pathways. sciepublish.com These systems allow for a more controlled investigation of enzymatic reactions compared to whole-cell fermentation. sciepublish.com

During metabolic processes, various intermediate breakdown products are formed. In the study of MMB022, possible intermediate metabolites included an ester hydrolysis product with an epoxide (IM1) and an epoxide alone (IM2). diva-portal.org Although not directly detected, their involvement was inferred from the formation of subsequent metabolites. diva-portal.org

The oxidation of 5-methylcytosine (B146107) (5mC) in DNA by hydroxyl radicals leads to a variety of breakdown products, including glycols, hydantoins, and imidazolidine (B613845) derivatives. oup.com The formation of these products proceeds through intermediate radical species. open.ac.uk For example, the oxidative dealkylation of N,N-dialkylamides is thought to occur via hydrogen abstraction, leading to the formation of a carbon-centered radical. open.ac.uk

In the metabolism of arachidonic acid, initial oxygenation by lipoxygenases, cyclooxygenases, or cytochrome P450s produces hydroperoxyeicosatetraenoic acids (HpETEs) and hydroxyeicosatetraenoic acids (HETEs). nih.gov These can be further metabolized to oxoeicosatetraenoic acids (oxo-ETEs) by dehydrogenases. nih.gov For instance, 12-HETE is oxidized to 12-oxo-ETE, which is then metabolized to 10,11-dihydro-12-oxo-ETE. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. kbhgroup.inkbhgroup.in It is widely employed to calculate a molecule's geometric and electronic properties. For a compound like Dihydro-5-mop, DFT calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311G(d,p), to achieve a balance between accuracy and computational cost. kbhgroup.inkbhgroup.in

Electronic Structure and Reactivity Analyses

The electronic structure of a molecule is fundamental to its chemical reactivity. DFT is used to calculate the energies and shapes of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. elixirpublishers.com

The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. elixirpublishers.com A smaller energy gap suggests that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Another tool for analyzing reactivity is the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). This allows for the prediction of sites where the molecule might interact with other species.

Illustrative Data from a Related Furochromone Derivative

A DFT study on a structurally related compound, (2E)-3-(4-methoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)acrylonitrile, provides an example of the typical parameters obtained from such an analysis. researchgate.net

| Parameter | Value (Illustrative Example) | Description |

| E_HOMO | -6.50 eV | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | -2.55 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.95 eV | Indicates molecular reactivity and stability |

Disclaimer: The data in this table is for a related furochromone derivative and is presented for illustrative purposes only. Specific values for this compound would require a dedicated computational study.

Conformational Analysis and Stability

Molecules with rotatable single bonds can exist in various spatial arrangements known as conformations. Conformational analysis is the study of the energy associated with these different conformers to identify the most stable, lowest-energy structure. acs.org In general, staggered conformations are more stable than eclipsed conformations due to minimized steric hindrance. acs.orgmdpi.com

For a molecule like this compound, which has a non-planar dihydro-furan ring, DFT calculations can determine the precise bond lengths, bond angles, and dihedral angles of its most stable conformer. ujpronline.com By optimizing the molecule's geometry, researchers can find the global minimum on the potential energy surface, which corresponds to the most likely structure of the molecule in the gas phase. rasayanjournal.co.in This optimized structure is the foundation for all subsequent computational analyses, including docking and reactivity studies. kbhgroup.in

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a macromolecular target, typically a protein. entomologyjournals.com These methods are crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. kbhgroup.in

Protein-Ligand Interaction Modeling

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a protein's active site. entomologyjournals.com The process involves placing the ligand in various positions within the binding pocket and scoring each pose based on a function that estimates the binding affinity. This modeling helps visualize key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the protein-ligand complex. nih.gov

For instance, a study on a related compound, 2-Isopropenyl-2,3-dihydrofuro[3,2-g] chromen-7-one, investigated its interaction with the sterol carrier protein (AeSCP-2) from the mosquito Aedes aegypti. austinpublishinggroup.com The docking simulation identified the specific amino acid residues in the protein's binding site that interact with the ligand. austinpublishinggroup.com Such an analysis for this compound would require selecting a relevant protein target and using software like AutoDock Vina or Molegro Virtual Docker to model the interaction. entomologyjournals.comsemarakilmu.digital

Binding Affinity Prediction and Energetic Profiles

A primary output of molecular docking is the binding energy, typically expressed in kcal/mol. This value provides an estimate of the binding affinity between the ligand and the protein. A lower (more negative) binding energy indicates a more stable and favorable interaction. semarakilmu.digital These scores are used to rank different compounds in virtual screening campaigns. nih.gov

Molecular dynamics (MD) simulations can further refine the results of molecular docking. An MD simulation tracks the movements of atoms in the protein-ligand complex over time, providing insights into the stability of the binding pose and the flexibility of the interacting molecules. Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the complex.

Illustrative Binding Affinity Data for Dihydrofurocoumarin Derivatives

The following table shows binding affinity scores from docking studies of various dihydrofurocoumarin compounds against different protein targets. This illustrates the type of data generated in such investigations.

| Compound (Illustrative Examples) | Protein Target | Binding Energy (kcal/mol) |

| 2-Isopropenyl-2,3-dihydrofuro[3,2-g]chromen-7-one austinpublishinggroup.com | AeSCP-2 | -11.993 |

| 4-methoxy-2,3-dihydrofuro[3,2-g]chromen-7-one | TNF | -6.95 |

| 2,3-dihydrofuro[3,2-g]chromen-one | Glutathione (B108866) Transferase | -6.9 |

Disclaimer: The data in this table is for related dihydrofurocoumarin derivatives, not this compound. The values are presented for illustrative purposes to show typical binding energy scores. Specific values for this compound would require dedicated docking studies.

Quantum Chemical Parameters and Reactivity Indices

From the HOMO and LUMO energies calculated by DFT, several quantum chemical parameters and reactivity indices can be derived. These descriptors help to quantify the chemical reactivity and stability of a molecule. kbhgroup.innih.gov

Key global reactivity descriptors include:

Chemical Potential (µ): Measures the tendency of electrons to escape from the system. It is calculated as µ = (E_HOMO + E_LUMO) / 2. nih.gov

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small energy gap. kbhgroup.innih.gov

Global Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = µ² / 2η. nih.gov

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule will undergo a chemical reaction. kbhgroup.in

These parameters provide a quantitative basis for comparing the reactivity of different molecules and understanding their behavior in chemical reactions. A comprehensive DFT study on this compound would yield a similar set of indices, characterizing its intrinsic chemical properties. kbhgroup.in

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational studies have been instrumental in elucidating the structure-activity relationships (SAR) of dihydro-furocoumarin derivatives, including those related to this compound. These investigations aim to correlate specific structural features of the molecules with their biological activities, thereby guiding the design of more potent and selective compounds.

Research on psoralens and their dihydro-derivatives has shown that lipophilicity is a key factor influencing DNA binding, a crucial aspect of their biological activity. lehigh.edu Computational SAR studies have quantified this by demonstrating that the addition of lipophilic groups, such as methyl functionalities, to the angelicin (B190584) or psoralen (B192213) ring system enhances DNA photobinding and consequent antiproliferative effects. lehigh.edu Conversely, the introduction of polar or charged moieties tends to decrease DNA binding affinity, a phenomenon attributed to the unfavorable interaction with the anionic phosphate (B84403) backbone of DNA. lehigh.edu

In a notable computational study on a library of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives, a scaffold with some structural similarities to a dihydro-furocoumarin core, robust SARs were established. nih.gov The investigation identified compounds that potently and selectively inhibit monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases. nih.gov Computational modeling supported the experimental findings, highlighting key structural modifications that govern inhibitory potency. For instance, the nature and position of substituents on the phenylamino (B1219803) moiety were found to be critical for achieving high affinity, with certain substitutions leading to inhibitory constants (Kᵢ) in the nanomolar range. nih.gov

The table below summarizes the findings from the computational and biological evaluation of selected 2-(phenylamino)-7,8-dihydroquinazolinone derivatives, illustrating the structure-activity relationships.

Data derived from a study on 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives, which serve as an illustrative example of computational SAR studies on related heterocyclic systems. nih.gov

These computational approaches, which often include molecular docking and quantitative structure-activity relationship (QSAR) modeling, are essential for rational drug design, enabling the prediction of biological activity and the prioritization of synthetic targets. nih.gov

Theoretical Studies on Reaction Mechanisms

Theoretical studies, primarily employing density functional theory (DFT), have provided profound insights into the reaction mechanisms of furocoumarins like psoralens, the parent compounds of dihydropsoralens. researchgate.net These investigations are crucial for understanding the basis of their phototoxicity and other photochemical reactions.

A key area of focus has been the phototoxic reactions between furocoumarin compounds and molecular oxygen. researchgate.net Using DFT and its time-dependent formalism (TD-DFT), researchers have explored the electronic excited states of these molecules. The calculations of singlet and triplet excitation energies show excellent agreement with experimental data, typically within 0.2 eV. researchgate.net

These theoretical models confirm that furocoumarins can induce phototoxic effects through two primary pathways:

Generation of Superoxide (B77818) Anions (Type I Reaction): The feasibility of photoinduced electron transfer reactions is assessed by computing the vertical electron affinity (VEA) and vertical ionization potential (VIP). Theoretical calculations have shown that for psoralen derivatives, the triplet excited state can be reduced by a neighboring ground-state molecule or other biological molecules like guanine, leading to the formation of a radical anion. This species can then transfer an electron to molecular oxygen to generate a superoxide anion. researchgate.net

Generation of Singlet Oxygen (Type II Reaction): For this reaction to occur, the energy of the furocoumarin's triplet excited state (T₁) must be higher than the excitation energy of singlet oxygen (approximately 1.06 eV). researchgate.net Theoretical calculations confirm that the T₁ states of many furocoumarins are sufficiently high in energy to facilitate this energy transfer to ground-state triplet oxygen, producing highly reactive singlet oxygen. researchgate.net

The table below outlines the key computed parameters for understanding the phototoxic reaction mechanisms of furocoumarins.

These theoretical investigations of reaction pathways are not limited to phototoxicity. Similar DFT-based methods are used to study the mechanisms of metabolic degradation, synthesis pathways, and catalytic processes involving related heterocyclic compounds. researchgate.netrsc.org

Advanced Analytical Methodologies in Research Applications

LC-MS/MS for Metabolite Profiling in Research Samples

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technology for metabolomics and the sensitive detection of molecules in intricate biological samples. nih.govnih.gov Its high selectivity and sensitivity make it ideal for identifying and quantifying a parent compound and its metabolites. nih.govjmb.or.kr

Developing a specific and reliable LC-MS/MS method is a critical first step for studying Dihydro-5-mop in a research context. This process involves a systematic optimization of sample preparation, chromatographic separation, and mass spectrometric detection. researchgate.net

Sample Preparation: The initial step involves extracting this compound and its potential metabolites from the biological matrix (e.g., plasma, tissue homogenates). Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netresearchgate.netd-nb.info The goal is to remove interfering endogenous components, such as proteins and lipids, that can suppress the ionization process in the mass spectrometer. nih.gov For instance, LLE with a solvent like ethyl acetate (B1210297) can be optimized to efficiently extract the analytes from an aqueous matrix. japsonline.com

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is used to separate this compound from its metabolites and other matrix components before they enter the mass spectrometer. nih.gov This separation is typically achieved using a reversed-phase column, such as a C18 column. researchgate.netjapsonline.com Method development involves optimizing the mobile phase composition (often a mixture of an aqueous solvent with acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid to improve peak shape), the flow rate, and the gradient elution program to achieve good resolution and symmetrical peak shapes in a short analysis time. researchgate.netd-nb.info

Mass Spectrometric Detection: Tandem mass spectrometry is employed for its high specificity. The instrument is typically operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. nih.govresearchgate.net In this mode, the first quadrupole selects the precursor ion (the molecular ion of the analyte, e.g., [M+H]⁺ for this compound), which is then fragmented in a collision cell. The second quadrupole selects a specific product ion unique to the analyte. This precursor-to-product ion transition is highly specific to the target molecule, minimizing interference from other compounds. researchgate.net

A hypothetical set of parameters for an LC-MS/MS method for this compound is outlined below.

| Parameter | Condition | Purpose |

|---|---|---|

| Chromatography Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 2.6 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase; acid improves ionization. |

| Mobile Phase B | Acetonitrile or Methanol | Organic component for eluting analytes. |

| Flow Rate | 0.4 mL/min | Controls the speed of separation. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Creates positively charged ions for MS detection. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. d-nb.info |

| MRM Transition (Hypothetical) | m/z 219.1 → 191.1 | Specific precursor-to-product ion transition for this compound. |

Accurate quantification of this compound in biological samples is essential for pharmacokinetic and metabolic studies. LC-MS/MS is the preferred technique for this purpose due to its superior accuracy and precision compared to other methods. nih.govresearchgate.net

The cornerstone of accurate quantification is the use of a suitable internal standard (IS). An ideal IS is a stable, isotopically labeled version of the analyte (e.g., this compound-d3), which behaves identically during sample extraction and ionization but is distinguishable by its mass. d-nb.info The IS is added at a known concentration to all samples and standards at the beginning of the workflow. Quantification is based on the ratio of the analyte peak area to the IS peak area, which corrects for variability in sample recovery and matrix effects. nih.gov

A calibration curve is constructed by analyzing a series of standards with known concentrations of this compound in the same biological matrix as the study samples (e.g., blank plasma). The peak area ratio (analyte/IS) is plotted against concentration, and a regression analysis is performed to establish a linear relationship. japsonline.com

The method must be rigorously validated according to established guidelines to ensure its reliability. japsonline.com Key validation parameters include:

Linearity: The concentration range over which the assay is accurate and precise. researchgate.net

Accuracy & Precision: Accuracy measures how close the measured concentrations are to the true value, while precision measures the reproducibility of the results. These are assessed within a single day (intra-day) and over several days (inter-day). researchgate.netjapsonline.com

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. researchgate.net

Recovery: The efficiency of the extraction process. d-nb.info

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte, which can cause suppression or enhancement of the signal. nih.govjapsonline.com

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions. researchgate.net

| Validation Parameter | Acceptance Criteria | Reference |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | researchgate.net |

| Intra- and Inter-day Accuracy | Within ±15% of nominal value (±20% at LLOQ) | researchgate.netjapsonline.com |

| Intra- and Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | researchgate.netjapsonline.com |

| Recovery | Consistent, precise, and reproducible | japsonline.com |

| Matrix Effect | IS-normalized factor should be consistent across batches | japsonline.com |

Spectroscopic Assays for Molecular Interaction Monitoring

Spectroscopic techniques are invaluable for investigating how this compound interacts with biological macromolecules, such as DNA or proteins, without the need for radioactive labeling. These methods detect changes in the spectral properties of the compound or the macromolecule upon binding. scirp.orgresearchgate.net

UV-Visible Spectroscopy: This technique can be used to monitor interactions by observing changes in the absorption spectrum of this compound when it binds to a target molecule. Hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance) and shifts in the wavelength of maximum absorbance (λmax) can indicate binding. researchgate.net Such spectral changes can be used to calculate binding constants (Kf), which quantify the strength of the interaction. researchgate.net

Fluorescence Spectroscopy: If this compound is fluorescent, changes in its fluorescence intensity, emission wavelength, or polarization upon binding to a macromolecule can provide detailed information about the interaction. Quenching of fluorescence is a common indicator of binding.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can identify the functional groups involved in a molecular interaction. When this compound binds to a target, changes in the vibrational frequencies (stretching, bending) of specific chemical bonds (e.g., C=O, N-H, O-H) can be observed. scirp.org For example, a shift in the C=O stretching vibration to a lower wavenumber could indicate its involvement in hydrogen bonding. scirp.org

Circular Dichroism (CD) Spectroscopy: This technique is particularly useful for studying interactions with chiral macromolecules like DNA. Binding of a small molecule like this compound can induce conformational changes in the DNA, which are detectable as changes in the CD spectrum.

| Spectroscopic Technique | Observed Change | Interpretation | Reference |

|---|---|---|---|

| UV-Visible Spectroscopy | Shift in λmax and change in absorbance intensity | Indicates binding and alteration of the electronic environment. | researchgate.net |

| FT-IR Spectroscopy | Shift in vibrational frequencies (e.g., C=O, N-H) | Identifies functional groups involved in the binding interaction. | scirp.org |

| Fluorescence Spectroscopy | Quenching or enhancement of fluorescence intensity | Suggests direct interaction and energy transfer. | |

| Circular Dichroism (CD) | Changes in the CD spectrum of the macromolecule | Indicates conformational changes in the target upon binding. |

Chromatographic Methods for Purity and Isomer Separation in Research

The chemical purity of a research compound is paramount, as impurities can significantly affect experimental outcomes. Chromatography is the primary tool for assessing purity and for separating closely related isomers. rotachrom.com

Purity Analysis: High-Performance Liquid Chromatography with an ultraviolet (UV) or a Diode Array Detector (DAD) is commonly used for purity assessment. google.comelementlabsolutions.com A DAD acquires the entire UV spectrum at each point in the chromatogram. Peak purity analysis software can then compare spectra across a single chromatographic peak. If the spectra are identical, the peak is likely pure. If they differ, it indicates the presence of a co-eluting impurity. elementlabsolutions.com However, this method has limitations, as impurities may have very similar spectra or may not possess a chromophore. elementlabsolutions.com For higher confidence, coupling HPLC to a mass spectrometer provides an orthogonal detection method based on mass-to-charge ratio. chromatographyonline.com Two-dimensional LC (2D-LC) offers even greater resolving power by subjecting fractions from a first separation to a second, different chromatographic separation, which is highly effective for detecting trace impurities. chromatographyonline.com

Isomer Separation: Separating isomers (compounds with the same molecular formula but different structures) can be a significant chromatographic challenge. The separation of optical isomers (enantiomers) often requires specialized chiral stationary phases (CSPs) in HPLC. unila.ac.id The separation of structural isomers, which may have very similar physicochemical properties, requires highly efficient chromatographic systems. High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of solid supports, thereby eliminating issues like irreversible sample adsorption. scispace.comnih.gov HSCCC has been successfully used to separate isomers of small molecules, such as dihydroxybenzoic acids, by carefully selecting a two-phase solvent system that exploits subtle differences in their partition coefficients. scispace.comnih.gov

| Method | Primary Application | Principle | Advantages | Reference |

|---|---|---|---|---|

| HPLC-DAD | Routine Purity Analysis | Differential absorption of UV-Vis light. | Widely available; provides spectral purity information. | google.comelementlabsolutions.com |

| LC-MS | High-Confidence Purity Analysis | Separation by chromatography, detection by mass. | High specificity and sensitivity; detects non-chromophoric impurities. | chromatographyonline.com |

| 2D-LC | High-Resolution Purity Analysis | Two independent chromatographic separations. | Extremely high peak capacity for complex samples. | chromatographyonline.com |

| Chiral HPLC | Enantiomeric (Optical Isomer) Separation | Differential interaction with a chiral stationary phase. | Direct separation of enantiomers. | unila.ac.id |

| HSCCC | Structural Isomer Separation | Liquid-liquid partitioning without a solid support. | No irreversible adsorption; high loading capacity. | scispace.comnih.gov |

Biosynthesis and Natural Occurrence if Applicable to Dihydro 5 Mop

Isolation from Natural Sources and Extraction Methods

The isolation of specific dihydrofuranocoumarin intermediates like Dihydro-5-mop from natural sources presents a significant challenge due to their typically low abundance. acs.org Intermediates in biosynthetic pathways are often transient and quickly converted to downstream products, resulting in deficient levels within plant tissues. acs.org

General methods for extracting furanocoumarins from plant material are well-established and can be applied to the isolation of their dihydro-analogues.

Common Extraction Techniques:

Solvent Extraction: This is the most conventional method, utilizing a range of solvents. Polar solvents like methanol (B129727), ethanol, and their aqueous mixtures are widely used. mdpi.comresearchgate.net For furanocoumarins specifically, petroleum ether has also been shown to provide good yields. researchgate.net Solid-liquid extraction with methanol is a typical method for processing plant parts like peels and pulp. nih.gov

Soxhlet Extraction: This is a continuous extraction method that is considered highly accurate and exhaustive for obtaining furanocoumarins from plant matrices. mdpi.comresearchgate.net

Modern Extraction Methods: To improve efficiency, several advanced techniques have been developed. These include:

Ultrasound-Assisted Extraction (UAE). mdpi.comnih.gov

Microwave-Assisted Extraction (MAE). mdpi.comnih.gov

Accelerated Solvent Extraction (ASE), which has been shown to give the highest yield of furanocoumarins from Archangelica officinalis fruits when using methanol at elevated temperatures. mdpi.comnih.gov

Purification: Following initial extraction, the raw extract is typically subjected to further purification steps. Column chromatography using silica (B1680970) gel is a frequently employed method to separate individual compounds from the complex mixture. mdpi.com High-Performance Liquid Chromatography (HPLC) is then often used for final purification and quantification. acs.orgnih.gov

A summary of extraction solvents and methods is provided in the table below.

Table 1: Extraction Methods for Furanocoumarins

| Extraction Method | Common Solvents | Target Compounds | Source |

|---|---|---|---|

| Solid-Liquid Extraction | Methanol, Ethanol, Acetone, Water, Ethyl Acetate (B1210297), Chloroform | Furanocoumarins, Coumarins | mdpi.comresearchgate.netnih.gov |

| Soxhlet Extraction | Methanol, Ethanol | Furanocoumarins, Coumarins | mdpi.comresearchgate.net |

| Accelerated Solvent Extraction (ASE) | Methanol, Petroleum Ether | Furanocoumarins | mdpi.comnih.gov |

| Ultrasound-Assisted Extraction (UAE) | Various organic solvents | Furanocoumarins | mdpi.comnih.gov |

Proposed Biosynthetic Pathways of Furocoumarins and Dihydro-Analogues

The biosynthesis of linear furanocoumarins, including the precursor to this compound, is a well-studied branch of the phenylpropanoid pathway. mdpi.com The core structure originates from the amino acid L-phenylalanine via the shikimate pathway. mdpi.com

Key Steps in the Pathway:

Formation of Umbelliferone (B1683723): The pathway begins with L-phenylalanine, which is converted through several steps to p-coumaric acid. This is then hydroxylated and cyclized to form umbelliferone (7-hydroxycoumarin), the central precursor for all linear and angular furanocoumarins. mdpi.comnih.gov

Prenylation: Umbelliferone undergoes prenylation at the C6 position, a crucial step catalyzed by a prenyltransferase enzyme using dimethylallyl diphosphate (B83284) (DMAPP) as the prenyl donor. This reaction yields demethylsuberosin (B190953). acs.orgmdpi.com